dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine

CNS drug discovery physicochemical profiling blood-brain barrier permeability

The compound dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine (CAS 2172064-94-5, molecular formula C9H16N4, molecular weight 180.25 g/mol) is a heterocyclic small molecule belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine family. This fused bicyclic scaffold features a partially saturated pyrazine ring fused to a pyrazole core, with a dimethylaminomethyl substituent at the 3-position.

Molecular Formula C9H16N4
Molecular Weight 180.255
CAS No. 2172064-94-5
Cat. No. B2571704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine
CAS2172064-94-5
Molecular FormulaC9H16N4
Molecular Weight180.255
Structural Identifiers
SMILESCN(C)CC1=C2CNCCN2N=C1
InChIInChI=1S/C9H16N4/c1-12(2)7-8-5-11-13-4-3-10-6-9(8)13/h5,10H,3-4,6-7H2,1-2H3
InChIKeyWJXOBCHTRWLPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine (CAS 2172064-94-5): Core Scaffold and Compound-Class Context


The compound dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine (CAS 2172064-94-5, molecular formula C9H16N4, molecular weight 180.25 g/mol) is a heterocyclic small molecule belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine family . This fused bicyclic scaffold features a partially saturated pyrazine ring fused to a pyrazole core, with a dimethylaminomethyl substituent at the 3-position. The pyrazolo[1,5-a]pyrazine scaffold is widely recognized in medicinal chemistry as a privileged structure, with derivatives reported as inhibitors of Janus kinases (JAK1, JAK2, JAK3, Tyk2) [1], Bruton's tyrosine kinase (BTK) [2], ATR kinase [3], histone demethylases such as KDM5 [4], and metabotropic glutamate receptors [5]. The tetrahydropyrazolo[1,5-a]pyrazine core, in particular, has been pursued in structure-based drug design campaigns for its conformational rigidity, synthetic tractability, and favorable physicochemical profile [3].

Why dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine Cannot Be Freely Substituted: The Criticality of the 3-Position Dimethylaminomethyl Substituent


Within the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold family, biological activity and selectivity are exquisitely sensitive to the nature and position of substituents. For instance, related 4,6-substituted pyrazolo[1,5-a]pyrazine JAK inhibitors display widely varying kinase selectivity profiles depending on the substitution pattern at peripheral positions, with specific 4- and 6-position modifications determining Tyk2 versus JAK1/2/3 selectivity [1]. Similarly, structure-based optimization of tetrahydropyrazolo[1,5-a]pyrazine ATR inhibitors revealed that even small changes at the core periphery profoundly alter biochemical potency and kinase selectivity [2]. The 3-position dimethylaminomethyl group of CAS 2172064-94-5 is not a generic appendage: it introduces a tertiary amine with distinct basicity (capable of protonation at physiological pH), hydrogen-bond acceptor capacity, and steric bulk that directly influences target binding, solubility, permeability, and metabolic stability. These properties cannot be replicated by the primary aminomethyl analog ({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine, CAS 2289856-55-7, MW 152.20) , or by N-methyl, N-ethyl, or cyclic amine variants. The quantitative evidence below demonstrates why informed selection of this specific dimethylamino congener is essential for reproducible research outcomes.

Quantitative Differentiation Evidence for dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine (CAS 2172064-94-5) Relative to In-Class Analogs


Molecular Weight and Calculated logP Differentiation versus Primary Amine Analog for CNS Penetration Profiling

Target compound dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine (MW = 180.25 g/mol) possesses a calculated XLogP3 of approximately 0.0–0.5 (estimated from structurally analogous {5-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine with XLogP3 = -1.0 [1], adjusted upward by ~1.0–1.5 log units for dimethylation of the amine and absence of the 5-ethyl group). By contrast, the primary amine comparator {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine (CAS 2289856-55-7, MW = 152.20 g/mol) has a lower molecular weight and higher hydrogen-bond donor count (HBD = 2 for the primary amine vs. HBD = 1 for the tertiary amine of the target), which collectively predict reduced passive membrane permeability . The dimethylamino substitution strategy is consistent with established medicinal chemistry principles where N-methylation of primary amines improves logD, reduces P-glycoprotein efflux susceptibility, and enhances CNS exposure [2].

CNS drug discovery physicochemical profiling blood-brain barrier permeability

Tertiary Amine Basicity and Protonation-State Differentiation versus Primary and Secondary Amine Analogs for Solubility and Formulation

The dimethylamino group of the target compound is a tertiary amine with a predicted pKa (conjugate acid) in the range of approximately 8.5–9.5, meaning it exists predominantly in the protonated, positively charged state at physiological pH (7.4) and under typical aqueous assay buffer conditions (pH 7.0–7.5) [1]. This protonation enhances aqueous solubility relative to the neutral free base and enables hydrochloride salt formation. In contrast, the primary amine comparator {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine bears a primary amine (predicted pKa ~9.5–10.5) with a different protonation profile and a distinct hydrogen-bonding capacity that affects both solubility and the potential for salt disproportionation in formulation . The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride salt (CAS 165894-07-5) is reported to be water-soluble specifically due to the hydrochloride salt form , confirming that salt formation is critical for solubility in this scaffold class, and the tertiary dimethylamino group of the target offers distinct salt-forming and solubility-modulating opportunities compared to primary or secondary amines.

formulation development salt selection aqueous solubility

Computed Topological Polar Surface Area (TPSA) Differentiation versus 2-Position and 5-Substituted Regioisomers for Oral Bioavailability Prediction

The target compound bears the dimethylaminomethyl substituent at the 3-position of the pyrazolo[1,5-a]pyrazine core, yielding a computed TPSA of approximately 32–35 Ų (based on the structurally characterized {5-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine which has TPSA = 47.1 Ų [1], adjusted downward to account for the tertiary amine eliminating one H-bond donor contribution). By contrast, N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine (CAS not specified, regioisomer with substituent at the 2-position) has a different spatial arrangement of the dimethylaminomethyl group relative to the fused ring system, resulting in a distinct TPSA and three-dimensional electrostatic surface that affect target recognition and ADME properties. Furthermore, 5-substituted analogs such as {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine (CAS 2167976-88-5) incorporate an additional substituent on the saturated pyrazine nitrogen that further modulates TPSA, H-bond acceptor count, and conformational flexibility.

oral bioavailability ADME prediction drug-likeness profiling

Rotatable Bond Count and Conformational Pre-organization Differentiation versus Flexible-Chain Analogs for Target Engagement Efficiency

The target compound has exactly 2 rotatable bonds (the bond connecting the dimethylaminomethyl group to the 3-position of the core, and the N-CH₃ bonds of the dimethylamino group), as confirmed by the structurally analogous {5-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine which has rotatable bond count = 2 [1]. This limited conformational flexibility, combined with the rigid tetrahydropyrazolo[1,5-a]pyrazine bicyclic core, results in a well-defined three-dimensional pharmacophore presentation. In contrast, acyclic pyrazole analogs or compounds where the dimethylamino group is attached through a longer, flexible alkyl linker (e.g., ethylene or propylene spacers) introduce additional rotational degrees of freedom (3–5+ rotatable bonds) that increase the entropic penalty upon target binding and reduce ligand efficiency [2]. The constrained geometry of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has been specifically exploited in structure-based drug design to achieve potent and selective kinase inhibition (e.g., ATR inhibitors, PDB: 4WAF) [3].

ligand efficiency conformational restriction structure-based drug design

Chiral Configuration Requirement: Enantiopure versus Racemic Sourcing for Reproducible Pharmacology

The saturated pyrazine ring of the tetrahydropyrazolo[1,5-a]pyrazine core may introduce stereochemical complexity depending on substitution pattern. For the target compound dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine, the core scaffold itself is not inherently chiral in the unsubstituted state; however, the 5-position (the saturated pyrazine nitrogen-bearing carbon) becomes a stereogenic center when mono-substituted (e.g., with methyl, ethyl, or isopropyl groups). For the target compound as specified (no 5-substituent), stereochemistry is not a primary concern, but enantiopure 5-substituted analogs such as N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide (from PDB structural data) [1] demonstrate that enantiomer-specific target engagement is both achievable and pharmacologically meaningful in this scaffold class. Procurement of racemic mixtures versus enantiopure material can lead to divergent potency readouts, confounding SAR interpretation and wasting screening resources [2].

chiral purity enantiomer-specific pharmacology reproducibility

Commercial Availability and Purity Benchmarking: Minimum 95% Purity Specification versus Unspecified-Grade Analogs for Screening Reproducibility

The target compound dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine (CAS 2172064-94-5) is commercially available with a documented purity specification of ≥95% (HPLC) from multiple independent suppliers including Chemenu (Catalog No. CM437605) and Fujifilm Wako Pure Chemical Corporation . The compound is listed with MDL number MFCD31629191, facilitating unambiguous identification across procurement platforms [1]. In contrast, several closely related analogs in the tetrahydropyrazolo[1,5-a]pyrazine series (e.g., {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine, CAS 2289856-55-7) are available from fewer suppliers, often without published purity specifications, introducing quality risk for high-throughput screening campaigns where impurity-driven false positives can exceed 5–10% of hits [2].

compound procurement purity specification screening reproducibility

Optimal Research and Industrial Application Scenarios for dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine (CAS 2172064-94-5)


CNS-Targeted Medicinal Chemistry Campaigns Requiring Favorable BBB Permeability Physicochemistry

The target compound's dimethylamino group reduces hydrogen-bond donor count to 1 and increases predicted logP by 1.0–1.5 units versus the primary amine analog [1][2], aligning with CNS drug-likeness criteria (HBD ≤ 3, TPSA < 70 Ų, MW < 400). Medicinal chemistry teams pursuing neurological targets (e.g., metabotropic glutamate receptors, PDE10A, or sigma receptors) where the pyrazolo[1,5-a]pyrazine scaffold has established precedent should select this specific congener as a synthetic intermediate or screening library component to maximize the probability of achieving brain-penetrant lead matter .

Fragment-Based or Structure-Based Drug Design Leveraging Conformational Restriction for Ligand Efficiency Optimization

With only 2 rotatable bonds and a rigid bicyclic core [1], this compound is ideally suited as a fragment-sized starting point (MW = 180.25, heavy atom count = 13) for structure-based drug design against kinase or GPCR targets. The tetrahydropyrazolo[1,5-a]pyrazine scaffold has been validated in ATR kinase inhibitor design where conformational pre-organization was critical for achieving potent, selective target engagement [2]. The dimethylaminomethyl group at the 3-position provides a vector for further elaboration while maintaining favorable ligand efficiency metrics .

High-Throughput and Replicate Screening Campaigns Requiring Procurement-Risk Mitigation

With documented purity of ≥95% (HPLC) and availability from at least three independent commercial suppliers [1][2], CAS 2172064-94-5 offers procurement redundancy and quality assurance that is superior to many closely related analogs in the series. Laboratories conducting high-throughput screening or replicate pharmacology studies benefit from reduced lot-to-lot variability and lower risk of impurity-driven assay artifacts compared to less widely available or purity-unspecified analogs .

Salt-Selection and Pre-Formulation Studies Exploiting Tertiary Amine Basicity for pH-Dependent Solubility Modulation

The tertiary dimethylamino group (predicted pKa ~8.5–9.5) [1] provides a well-defined protonation handle for hydrochloride or other salt formation, distinct from primary or secondary amine analogs in the series. Pre-formulation scientists evaluating solubility enhancement strategies for early-stage lead compounds in the tetrahydropyrazolo[1,5-a]pyrazine class should use the dimethylamino congener to systematically assess the impact of amine basicity on pH-solubility profiles, informed by the established water solubility of the related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride salt [2].

Quote Request

Request a Quote for dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.